

Forsythoside B: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of **Forsythoside B**, a phenylethanoid glycoside with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and experimental protocols related to this compound.

Chemical Structure and Identification

Forsythoside B is a complex glycoside isolated from several medicinal plants, most notably from the genus Forsythia. Its intricate structure, consisting of a phenylethanoid aglycone and multiple sugar moieties, is fundamental to its biological activity.

Table 1: Chemical Identification of Forsythoside B



Identifier	Value	Source(s)
IUPAC Name	[(2R,3R,4R,5R,6R)-2- [[(2R,3R,4R)-3,4-dihydroxy-4- (hydroxymethyl)oxolan-2- yl]oxymethyl]-6-[2-(3,4- dihydroxyphenyl)ethoxy]-5- hydroxy-4- [(2S,3R,4R,5R,6S)-3,4,5- trihydroxy-6-methyloxan-2- yl]oxyoxan-3-yl] (E)-3-(3,4- dihydroxyphenyl)prop-2- enoate	INVALID-LINK
CAS Number	81525-13-5	INVALID-LINK
Molecular Formula	С34Н44О19	INVALID-LINK
Molecular Weight	756.70 g/mol	INVALID-LINK
SMILES	C[C@H]1INVALID-LINK O[C@@H]2INVALID-LINK/C=C/C3=CC(=C(C=C3)O)O) CO[C@H]4INVALID-LINK (CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O">C@@HO	INVALID-LINK
InChl	InChI=1S/C34H44O19/c1-15-24(41)25(42)26(43)32(50-15)53-29-27(44)31(47-9-8-17-3-6-19(37)21(39)11-17)51-22(12-48-33-30(45)34(46,13-35)14-49-33)28(29)52-23(40)7-4-16-2-5-18(36)20(38)10-16/h2-7,10-11,15,22,24-33,35-39,41-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27+,28+,29+,30-,31+,32-,33+,34+/m0/s1	INVALID-LINK



Physicochemical Properties

The physicochemical properties of **Forsythoside B** influence its solubility, stability, and bioavailability. A summary of these properties is presented below.

Table 2: Physicochemical Properties of Forsythoside B

Property	Value	Source(s)
Melting Point	130-140°C	INVALID-LINK
Solubility	DMSO: ≥55.8 mg/mLEthanol: ≥35.6 mg/mL (with sonication)Water: ≥57.3 mg/mL	INVALID-LINK
рКа	9.31 ± 0.10 (Predicted)	INVALID-LINK
LogP	-2.551 (Predicted)	INVALID-LINK
Appearance	Solid	INVALID-LINK

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **Forsythoside B**.

Table 3: Spectroscopic Data for Forsythoside B



Technique	Data	Source(s)
UV-Vis	Exhibits characteristic absorbance peaks in the UV-visible spectrum.	INVALID-LINK
¹ H-NMR	Predicted spectra are available in public databases.	INVALID-LINK
¹³ C-NMR	Predicted spectra are available in public databases.	INVALID-LINK
Mass Spectrometry	Fragmentation patterns have been characterized, often showing losses of sugar moieties. The negative ion mode is often preferred for its sensitivity.	INVALID-LINK

Biological Activities and Signaling Pathways

Forsythoside B has demonstrated a range of biological activities, primarily attributed to its anti-inflammatory, antioxidant, and neuroprotective properties. A key mechanism of action is the modulation of the NF-kB signaling pathway.

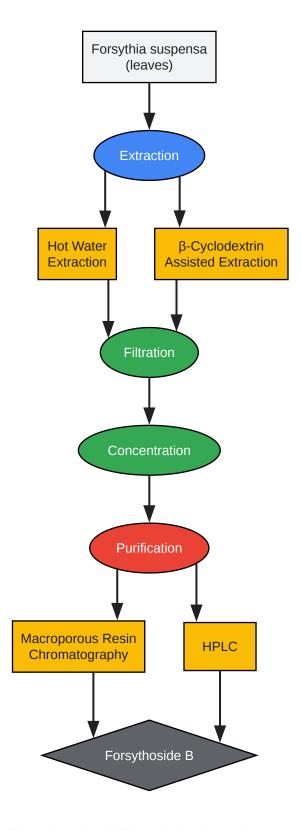
Anti-inflammatory Activity

Forsythoside B exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF- α and IL-6.[1][2] This is achieved through the inhibition of the IkB kinase (IKK) pathway, which in turn prevents the activation of the transcription factor NF-kB.[3]









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